2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and tetrahydroisoquinoline moieties in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.
Attachment of the Tetrahydroisoquinoline Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, neurological disorders, and cardiovascular diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action would depend on its specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor activity in the nervous system.
Affect Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorine atom in the 4-fluorobenzyl group can significantly alter the compound’s pharmacokinetic properties, such as:
- Increased Lipophilicity : Enhancing membrane permeability.
- Metabolic Stability : Fluorine can resist metabolic degradation, increasing the compound’s half-life.
- Binding Affinity : Fluorine can enhance binding interactions with biological targets.
This makes 2-(4-fluorobenzyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyridazin-3(2H)-one potentially more effective or selective compared to its analogs.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-18-7-5-15(6-8-18)13-25-20(26)10-9-19(23-25)21(27)24-12-11-16-3-1-2-4-17(16)14-24/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFRSAZLDRWALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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